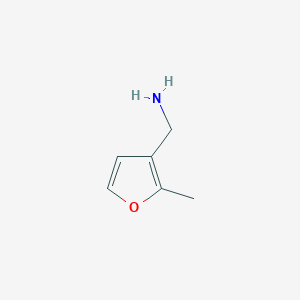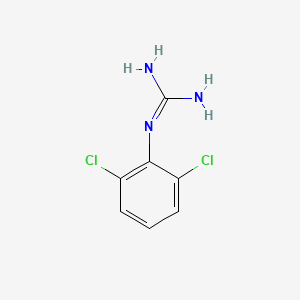
1-(2,6-Dichlorophenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dichlorophenyl)guanidine is a chemical compound with the molecular formula C7H7Cl2N3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to a guanidine group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorophenyl)guanidine typically involves the reaction of 2,6-dichloroaniline with cyanamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the guanidine group. The reaction mixture is then heated to promote the desired chemical transformation .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. One such method includes the use of thiourea derivatives as guanidylating agents, which react with 2,6-dichloroaniline to form the desired product . The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions
1-(2,6-Dichlorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amines derived from the reduction of the guanidine group.
Substitution: Various substituted phenylguanidines depending on the nucleophile used.
科学的研究の応用
1-(2,6-Dichlorophenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1-(2,6-Dichlorophenyl)guanidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of glycogen phosphorylase, an enzyme involved in glycogenolysis. This inhibition can regulate blood sugar levels and has potential therapeutic applications. Additionally, the compound can induce autophagy in cancer cells, leading to cell death.
類似化合物との比較
Similar Compounds
- 2,4-Dichlorophenylguanidine
- 2,5-Dichlorophenylguanidine
- 2,6-Dichlorophenylbiguanide
Uniqueness
1-(2,6-Dichlorophenyl)guanidine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to other dichlorophenylguanidines, the 2,6-substitution pattern enhances its ability to interact with certain molecular targets, making it a valuable compound in research and industrial applications .
特性
分子式 |
C7H7Cl2N3 |
|---|---|
分子量 |
204.05 g/mol |
IUPAC名 |
2-(2,6-dichlorophenyl)guanidine |
InChI |
InChI=1S/C7H7Cl2N3/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H,(H4,10,11,12) |
InChIキー |
FBVLZVUGJGEIEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)N=C(N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


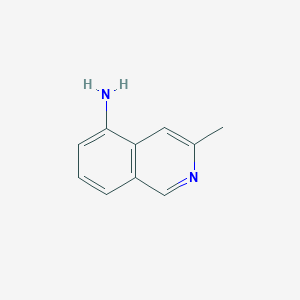
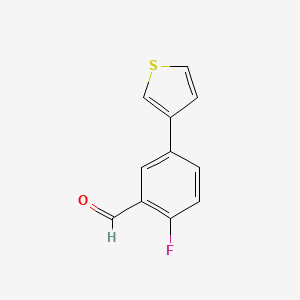
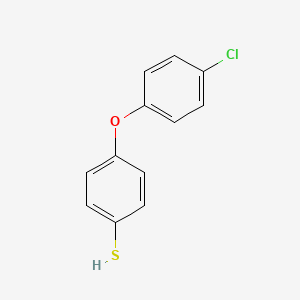
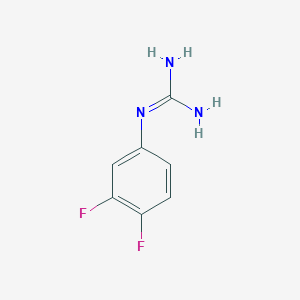
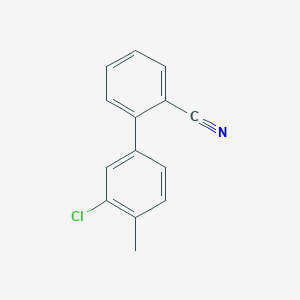
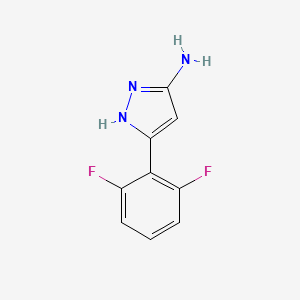
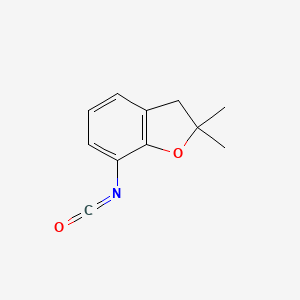
![[3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol](/img/structure/B1357066.png)
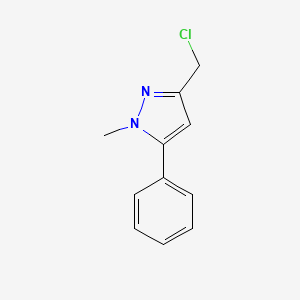
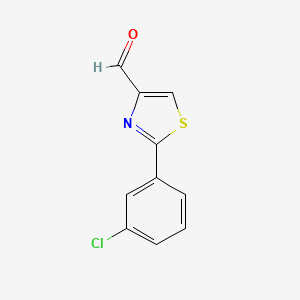
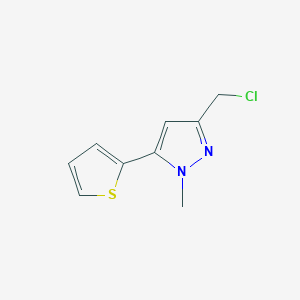
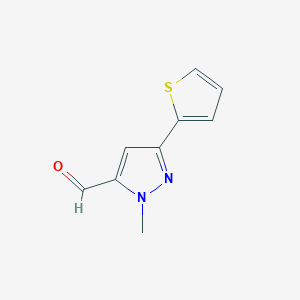
![N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine](/img/structure/B1357071.png)
